Cas no 1212992-40-9 ((1S)-1-(5-bromofuran-2-yl)ethan-1-amine)

(1S)-1-(5-Bromofuran-2-yl)ethan-1-amine is a chiral amine derivative featuring a brominated furan moiety, offering utility as a versatile intermediate in organic synthesis and pharmaceutical applications. Its stereospecific (S)-configuration ensures high enantiopurity, making it valuable for asymmetric synthesis and chiral catalyst development. The bromine substituent at the 5-position of the furan ring enhances reactivity for further functionalization, such as cross-coupling reactions or nucleophilic substitutions. This compound’s structural features enable its use in the preparation of biologically active molecules, particularly in medicinal chemistry for drug discovery. Its stability under standard conditions and well-defined chirality contribute to its reliability in research and industrial processes.
(1S)-1-(5-bromofuran-2-yl)ethan-1-amine structure
1212992-40-9 structure
Product Name:(1S)-1-(5-bromofuran-2-yl)ethan-1-amine
CAS No:1212992-40-9
MF:C6H8BrNO
MW:190.03782081604
CID:5595445
PubChem ID:78960952
Update Time:2025-06-08

(1S)-1-(5-bromofuran-2-yl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • (1S)-1-(5-BROMO(2-FURYL))ETHYLAMINE
    • 2-Furanmethanamine, 5-bromo-α-methyl-, (αS)-
    • (1S)-1-(5-bromofuran-2-yl)ethan-1-amine
    • (S)-1-(5-BROMOFURAN-2-YL)ETHAN-1-AMINE
    • 1212992-40-9
    • AKOS017405064
    • EN300-1897859
    • Y11514
    • Inchi: 1S/C6H8BrNO/c1-4(8)5-2-3-6(7)9-5/h2-4H,8H2,1H3/t4-/m0/s1
    • InChI Key: OCIQPHWLYHBYNK-BYPYZUCNSA-N
    • SMILES: N[C@H](C1=CC=C(Br)O1)C

Computed Properties

  • Exact Mass: 188.97893g/mol
  • Monoisotopic Mass: 188.97893g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 99.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 39.2Ų

Experimental Properties

  • Density: 1.512±0.06 g/cm3(Predicted)
  • Boiling Point: 182.4±25.0 °C(Predicted)
  • pka: 8.98±0.29(Predicted)

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Additional information on (1S)-1-(5-bromofuran-2-yl)ethan-1-amine

Chemical Profile of (1S)-1-(5-bromofuran-2-yl)ethan-1-amine (CAS No. 1212992-40-9)

(1S)-1-(5-bromofuran-2-yl)ethan-1-amine, identified by its CAS number 1212992-40-9, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This enantiomerically pure amine derivative has garnered attention due to its structural uniqueness and potential applications in drug development. The compound features a chiral center at the ethylamine moiety, which is crucial for its biological activity and pharmacokinetic properties.

The molecular structure of (1S)-1-(5-bromofuran-2-yl)ethan-1-amine consists of a brominated furan ring linked to an amine-substituted ethyl group. This configuration makes it a versatile intermediate in synthetic chemistry, particularly in the synthesis of more complex pharmacophores. The presence of the bromine atom at the 5-position of the furan ring enhances its reactivity, allowing for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings.

In recent years, there has been growing interest in exploring the therapeutic potential of furan-based derivatives. The structural motif of (1S)-1-(5-bromofuran-2-yl)ethan-1-amine has been investigated for its possible role in modulating various biological pathways. For instance, studies have suggested that this compound may exhibit inhibitory effects on certain enzymes and receptors, making it a promising candidate for the development of novel therapeutic agents.

One of the most compelling aspects of (1S)-1-(5-bromofuran-2-yl)ethan-1-amine is its utility in medicinal chemistry as a building block for more complex molecules. Researchers have leveraged its structural features to design and synthesize derivatives with enhanced pharmacological properties. For example, modifications at the amine group can lead to compounds with improved solubility, bioavailability, and target specificity.

The chiral purity of (1S)-1-(5-bromofuran-2-yl)ethan-1-amine is another critical factor that contributes to its value in pharmaceutical research. Enantiopure compounds often exhibit distinct pharmacological profiles compared to their racemic counterparts, which can significantly impact their efficacy and safety profiles. The synthesis of enantiomerically pure compounds like this one requires sophisticated methodologies, including chiral resolution techniques and asymmetric catalysis.

Recent advancements in synthetic chemistry have enabled more efficient and scalable production methods for (1S)-1-(5-bromofuran-2-yl)ethan-1-amine. These improvements have not only reduced costs but also enhanced the availability of this valuable intermediate for research purposes. Additionally, green chemistry principles have been increasingly applied to its synthesis, minimizing waste and improving environmental sustainability.

The potential applications of (1S)-1-(5-bromofuran-2-yl)ethan-1-amine extend beyond traditional pharmaceuticals. Its structural features make it a suitable candidate for developing agrochemicals and specialty chemicals. For instance, derivatives of this compound have shown promise as intermediates in the synthesis of herbicides and fungicides, contributing to crop protection strategies.

In conclusion, (1S)-1-(5-bromofuran-2-yl)ethan-1-amine (CAS No. 1212992-40-9) is a multifaceted compound with significant potential in pharmaceutical and chemical research. Its unique structural features, chiral purity, and reactivity make it a valuable tool for synthetic chemists and medicinal researchers. As our understanding of biological pathways continues to evolve, compounds like this one will play an increasingly important role in the development of novel therapeutic agents and functional materials.

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